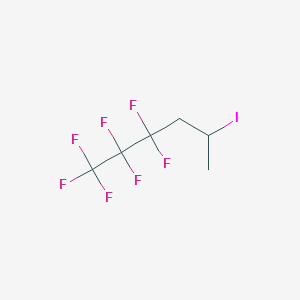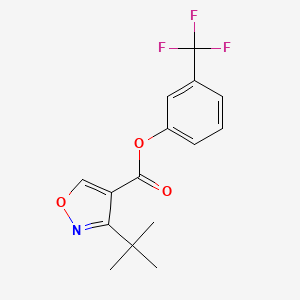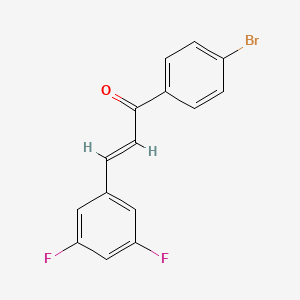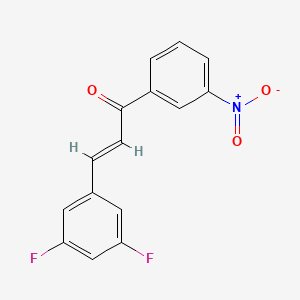
1,1,1,2,2,3,3-heptafluoro-5-iodohexane
描述
1,1,1,2,2,3,3-Heptafluoro-5-iodohexane is a fluorinated organic compound with the molecular formula C6H6F7I. This compound is characterized by the presence of seven fluorine atoms and one iodine atom attached to a hexane backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
生化分析
Biochemical Properties
4,4,5,5,6,6,6-Heptafluoro-2-iodohexane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorinated structure allows it to form strong interactions with hydrophobic regions of proteins, potentially altering their conformation and activity. Additionally, the iodine atom in 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can participate in halogen bonding, further influencing the behavior of biomolecules. Studies have shown that 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can inhibit certain enzymes by binding to their active sites, thereby modulating their catalytic activity .
Cellular Effects
The effects of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can disrupt the function of membrane-bound receptors, leading to altered signal transduction and downstream effects on gene expression. Additionally, the compound’s interaction with metabolic enzymes can result in changes to cellular metabolism, affecting the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical and physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
4,4,5,5,6,6,6-Heptafluoro-2-iodohexane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that may have distinct biological activities. These metabolic interactions can influence the overall metabolic balance within cells, affecting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane within tissues, influencing its localization and concentration in different regions .
Subcellular Localization
The subcellular localization of 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Once localized, 4,4,5,5,6,6,6-Heptafluoro-2-iodohexane can exert its effects on local biochemical processes, such as enzyme activity, gene expression, and metabolic pathways .
准备方法
The synthesis of 1,1,1,2,2,3,3-heptafluoro-5-iodohexane typically involves the fluorination of hexane derivatives followed by iodination. One common method includes the reaction of hexane with fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF). The resulting fluorinated hexane is then subjected to iodination using iodine or iodine monochloride (ICl) under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
1,1,1,2,2,3,3-Heptafluoro-5-iodohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different fluorinated derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form partially or fully deiodinated products.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, leading to the formation of various oxidized fluorinated products.
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN), and reaction temperatures ranging from -20°C to 100°C depending on the desired reaction .
科学研究应用
1,1,1,2,2,3,3-Heptafluoro-5-iodohexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is utilized in the development of fluorinated probes and imaging agents for biological studies.
Medicine: It serves as a precursor for the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
作用机制
The mechanism of action of 1,1,1,2,2,3,3-heptafluoro-5-iodohexane largely depends on its application. In chemical reactions, the fluorine atoms impart high electronegativity and stability to the compound, while the iodine atom serves as a reactive site for further chemical modifications. The molecular targets and pathways involved vary based on the specific use, such as binding to biological receptors in medicinal applications or interacting with other chemical species in synthetic processes .
相似化合物的比较
1,1,1,2,2,3,3-Heptafluoro-5-iodohexane can be compared with other fluorinated iodides such as:
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane: Similar in structure but with one less carbon atom, leading to different physical and chemical properties.
1,1,1,2,2,3,3-Heptafluoro-5-iodobutane: Another related compound with a shorter carbon chain, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which confer distinct reactivity and stability, making it suitable for specialized applications in various fields .
属性
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-5-iodohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F7I/c1-3(14)2-4(7,8)5(9,10)6(11,12)13/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSGRNICLMHCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3041036.png)
![N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline](/img/structure/B3041038.png)

![methyl 5-[3-(4-chlorophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate](/img/structure/B3041041.png)


![4-[(3,5-Difluorobenzyl)oxy]benzaldehyde](/img/structure/B3041046.png)
![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B3041048.png)
![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B3041049.png)
![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene](/img/structure/B3041050.png)
![1-[3-(Trifluoromethoxy)phenyl]-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041052.png)
![Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate](/img/structure/B3041054.png)
![1-(4-Chlorophenyl)-3-{5-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041057.png)
